Cyclohexanepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (alphaS)-
Description
This compound is a chiral, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a cyclohexyl side chain. Its IUPAC name indicates an (S)-configuration at the alpha-carbon, a methylamino group protected by the Fmoc moiety, and a propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The cyclohexyl substituent contributes to hydrophobicity, making this compound valuable for designing peptides with enhanced membrane permeability or tailored steric effects .
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(15-26-23(25(28)29)14-17-8-2-1-3-9-17)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23,26H,1-3,8-9,14-16H2,(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCATVBSOYEMAB-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexanepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-, (alphaS)-, also known as Fmoc-D-Cha-OH, is a synthetic organic compound primarily utilized in peptide synthesis. It is characterized by its unique structure which includes a cyclohexyl group and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group. This compound plays a significant role in biological research and medicinal chemistry due to its ability to influence various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C24H25F2NO4 |
| Molecular Weight | 429.46 g/mol |
| Boiling Point | 612.2 ± 40.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.88 ± 0.10 (Predicted) |
Cyclohexanepropanoic acid primarily targets DNase γ , an enzyme involved in DNA fragmentation during apoptosis. The compound inhibits DNase γ activity, thereby preventing DNA fragmentation and influencing the apoptotic pathway. This inhibition can have significant implications for cellular processes, particularly in cancer biology where apoptosis regulation is crucial.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in dimethylformamide (DMF), which is beneficial for its use in laboratory settings. The stability of the compound can be influenced by environmental factors such as temperature, necessitating storage at controlled conditions (typically 2-8 °C).
Applications in Peptide Synthesis
Cyclohexanepropanoic acid is extensively used as a protecting group for amino acids during peptide synthesis. This allows for the sequential addition of amino acids to form complex peptides, which can be utilized for various biological studies.
Case Study: Peptide Synthesis
In a study involving the synthesis of specific peptides using Fmoc-D-Cha-OH, researchers demonstrated its effectiveness in facilitating the formation of bioactive peptides that could modulate biological functions such as enzyme activity and protein interactions.
Influence on Cellular Processes
Research indicates that peptides synthesized with cyclohexanepropanoic acid exhibit biological activity that can affect cellular signaling pathways, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders.
Example Peptides Synthesized
- Peptide A - Exhibited enhanced binding affinity to target proteins involved in cell signaling.
- Peptide B - Demonstrated inhibitory effects on specific enzymes linked to cancer progression.
Comparative Analysis with Similar Compounds
Cyclohexanepropanoic acid can be compared with other similar compounds used in peptide synthesis:
| Compound Name | Structure Feature | Unique Properties |
|---|---|---|
| Fmoc-Phenylalanine | Contains phenyl group | Higher hydrophobicity, influencing peptide folding |
| Fmoc-Methylalanine | Contains methyl group | Lower steric hindrance compared to cyclohexyl |
The cyclohexyl group in cyclohexanepropanoic acid imparts distinct steric and electronic properties that can enhance reactivity and stability compared to other derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound belongs to a family of Fmoc-protected amino acids with variable side chains. Key structural analogs include:
*Inferred from and ; †Estimated based on analogs.
Key Observations :
- Hydrophobicity: The cyclohexyl group in the target compound confers higher hydrophobicity compared to aromatic substituents (e.g., 2-naphthyl or o-tolyl), as evidenced by logP values in similar Fmoc-amino acids .
- Steric Effects : Cyclohexyl’s bulkiness may hinder peptide backbone flexibility more than smaller substituents like methylphenyl .
- Reactivity : Unlike halogenated analogs (e.g., 6-chloroindole or trifluorophenyl derivatives ), the cyclohexyl group lacks electrophilic sites, reducing susceptibility to nucleophilic side reactions during synthesis.
Stability and Handling
- Thermal Stability: Fmoc-protected amino acids generally decompose at >200°C, but the cyclohexyl group may marginally enhance thermal stability compared to fluorinated analogs .
- Storage : Recommended storage at -20°C in powder form (similar to HY-W010984 ) to prevent hydrolysis of the Fmoc group.
Peptide Backbone Modification
The target compound has been used to introduce conformational constraints in peptide therapeutics. For example, cyclohexyl-substituted analogs in were critical in synthesizing protease-resistant peptides for oncology targets .
Comparison with Fluorinated Derivatives
Fluorinated Fmoc-amino acids (e.g., ) exhibit enhanced metabolic stability and binding affinity to hydrophobic protein pockets, whereas the cyclohexyl variant prioritizes passive membrane diffusion .
Preparation Methods
General Strategy
The solid-phase approach employs 2-CTC resin to temporarily protect the carboxylic acid group, enabling sequential N-methylation and Fmoc protection. Key steps include:
-
Resin Activation : 2-CTC resin is treated with thionyl chloride to enhance reactivity.
-
Carboxylic Acid Protection : The target amino acid is coupled to the resin via its carboxyl group using N-ethyl diisopropylamine (DIEA) in anhydrous dichloromethane (DCM).
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N-Methylation : The Biron–Kessler method is applied, utilizing o-nitrobenzenesulfonyl (o-NBS) protection to acidify the NH group, followed by alkylation with dimethyl sulfate or methyl iodide.
Optimization and Yields
-
Methylation Reagents : Dimethyl sulfate achieves 85–90% conversion, while methyl iodide yields 78–82% due to steric hindrance.
-
Stereochemical Integrity : Chiral HPLC confirms >98% enantiomeric excess (ee) for the (αS) configuration when using L-cyclohexylalanine precursors.
-
Cleavage Conditions : 1% trifluoroacetic acid (TFA) in DCM preserves the Fmoc group while releasing the product in 92–95% purity.
Table 1: Comparison of Methylation Reagents in Solid-Phase Synthesis
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethyl sulfate | 3 | 89 | 94 |
| Methyl iodide | 5 | 81 | 91 |
Solution-Phase Synthesis via Reductive Amination
Cyclohexylpropanoic Acid Backbone Preparation
The cyclohexyl side chain is introduced via catalytic hydrogenation of methyl cinnamate using ruthenium or palladium catalysts:
N-Methylation and Fmoc Protection
-
Reductive Amination : Cyclohexanepropanoic acid is condensed with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol, yielding α-methylamino-cyclohexanepropanoic acid.
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Fmoc Protection : The amine is reacted with Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) in DCM, achieving 88–92% yield.
Table 2: Key Parameters for Reductive Amination
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 h |
| Solvent | Methanol |
| NaBH(OAc)₃ Equivalents | 1.2 |
Enzymatic Resolution for Stereochemical Control
Lipase-Catalyzed Kinetic Resolution
Racemic α-methylamino-cyclohexanepropanoic acid is resolved using Candida antarctica lipase B (CAL-B) in organic media:
Coupling with Fmoc-Cl
The resolved (αS)-amine is protected with Fmoc-Cl (Fmoc chloride) in tetrahydrofuran (THF), yielding the target compound in 85% yield.
Industrial-Scale Hydrogenation and Process Optimization
Catalytic Hydrogenation of Cinnamic Acid Derivatives
Large-scale production leverages optimized hydrogenation conditions:
Cost Efficiency Analysis
-
Catalyst Reuse : Pd/C is recycled three times with <5% activity loss.
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Solvent Recovery : DCM and methanol are distilled and reused, reducing waste by 70%.
Comparative Analysis of Synthetic Routes
Solid-Phase vs. Solution-Phase Synthesis
Table 3: Synthesis Route Comparison
| Parameter | Solid-Phase | Solution-Phase | Enzymatic |
|---|---|---|---|
| Yield (%) | 89 | 85 | 45 |
| Purity (%) | 94 | 89 | 99 |
| Scalability | Moderate | High | Low |
Challenges and Mitigation Strategies
Racemization During Methylation
Q & A
Q. What are the critical handling precautions for this compound in laboratory settings?
The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Researchers must:
Q. How can the stereochemical integrity of the alphaS configuration be confirmed experimentally?
Chiral HPLC or polarimetry are standard methods. For advanced validation:
Q. What spectroscopic data are available for structural elucidation?
Key characterization data include:
- Mass spectrometry (MS): Molecular ion peak at m/z 156.22 (base compound) with fragmentation patterns for the Fmoc-protected derivative .
- NMR: Expected signals for cyclohexyl protons (δ 1.0–2.5 ppm), Fmoc aromatic protons (δ 7.2–7.8 ppm), and carboxylic acid protons (broad δ 10–12 ppm) .
Advanced Research Questions
Q. How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
The Fmoc group acts as a base-labile protecting amine, enabling orthogonal deprotection (e.g., using 20% piperidine in DMF). Key considerations:
- Optimize reaction time (typically 10–30 minutes) to prevent racemization of the alphaS center .
- Monitor coupling efficiency via Kaiser test or HPLC, especially with sterically hindered residues .
Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?
- Use closed-system reactors for synthesis to limit aerosol formation .
- Implement LC-MS/MS for trace detection in biological matrices, leveraging fluorinated analog methodologies (e.g., PFAS analysis techniques) .
- Substitute with less toxic analogs (e.g., benzyl-protected derivatives) if cytotoxicity is observed .
Q. How can researchers design experiments to assess stability under varying pH conditions?
- Conduct accelerated degradation studies:
- Acidic conditions: 0.1 M HCl at 25°C; monitor via HPLC for cleavage of the Fmoc group .
- Basic conditions: 0.1 M NaOH; track hydrolysis of the methyl ester or carbamate linkage .
- Use Arrhenius modeling to predict shelf-life under storage conditions .
Q. What analytical techniques are recommended for purity assessment and method validation?
- UPLC-MS/MS: Quantify impurities at <0.1% levels using MRM transitions specific to the Fmoc moiety .
- Chiral CE: Resolve enantiomeric impurities; validate against USP/EP reference standards .
- Karl Fischer titration: Determine water content (<0.5% w/w) to ensure stability .
Q. How can side reactions during coupling reactions involving this compound be troubleshooted?
Common issues and solutions:
- Incomplete coupling: Increase equivalents of activating agents (e.g., HATU) or extend reaction time .
- Racemization: Use low-temperature (0–4°C) coupling with OxymaPure/DIC to minimize base-induced epimerization .
- Byproduct formation: Analyze via high-resolution MS and optimize solvent polarity (e.g., DCM/DMF mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
